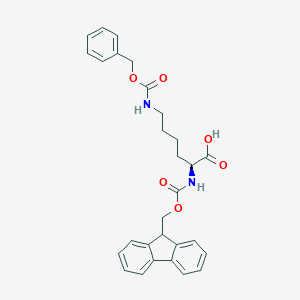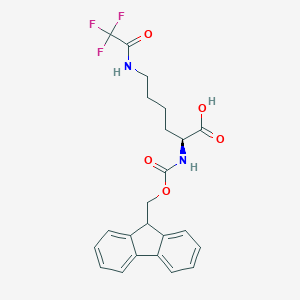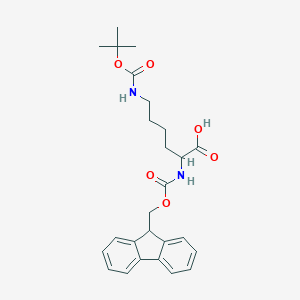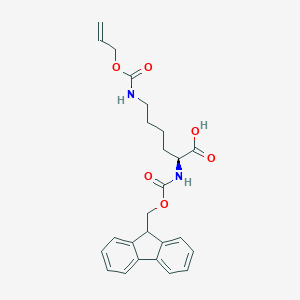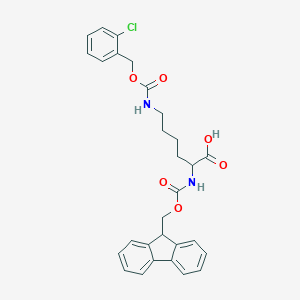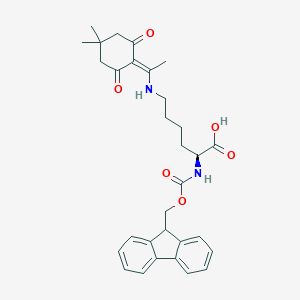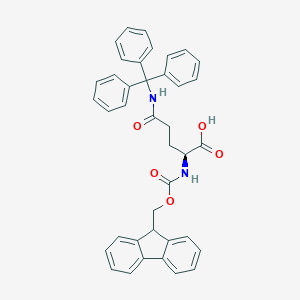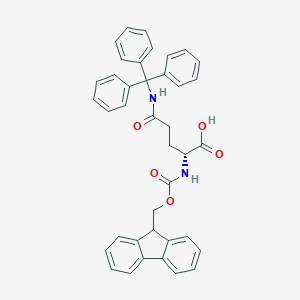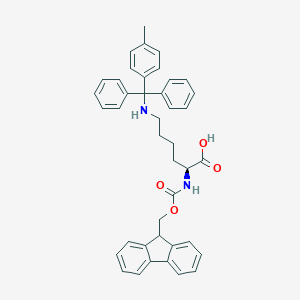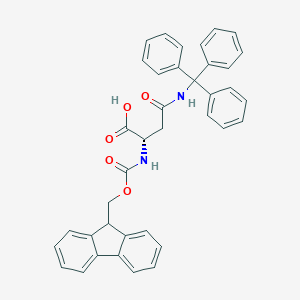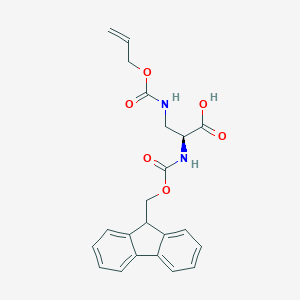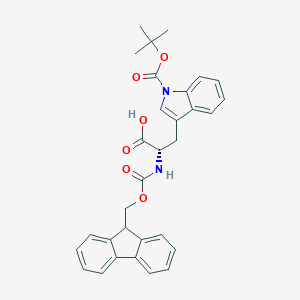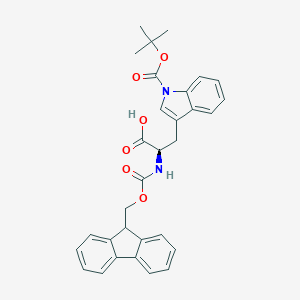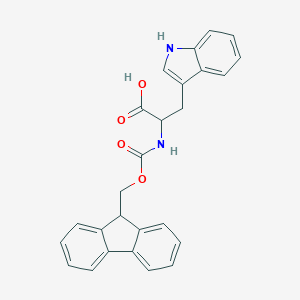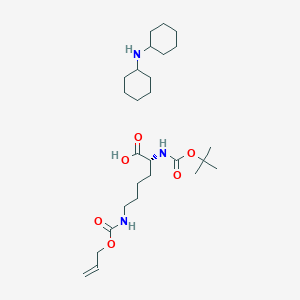
Boc-D-lys(aloc)-OH dcha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-lys(aloc)-OH dcha, also known as N-alpha-Allyloxycarbonyl-N-epsilon-t-butyloxycarbonyl-D-lysine dicyclohexylamine, is a building block with side protection orthogonal to Fmoc/tBu strategy . It can be used for side-specific derivatization, for example, for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .
Molecular Structure Analysis
The molecular formula of Boc-D-lys(aloc)-OH dcha is C27H49N3O6 . The molecular weight is 511.7 g/mol.
Wissenschaftliche Forschungsanwendungen
Deprotection of N-Boc Group
Specific Scientific Field
Organic Chemistry
Summary of the Application
The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Methods of Application
The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
Results or Outcomes
This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . The yields of these reactions can be up to 90% .
Gelation Capability of Boc Mono-substituted Cyclo(L-Lys-L-Lys)
Specific Scientific Field
Material Science
Summary of the Application
Boc mono-substituted cyclo(L-Lys-L-Lys) can serve as organogelators, forming stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents .
Methods of Application
The gelation capability of Boc mono-substituted cyclo(L-Lys-L-Lys) is tested using the test tube inversion method . The minimum gelation concentration (MGC) is in a range of 1%–4% (mass fraction) .
Results or Outcomes
These gelators self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures . The rheological measurement exhibited that the storage modulus of gels is higher than the loss one, and the complex viscosity is reduced linearly with the increasing of scanning frequency .
Synthesis of Medicinally Active Compounds
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
The N-Boc group is used in the synthesis of medicinally active compounds . For instance, it was applied to a hybrid compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Methods of Application
The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the N-Boc group from a structurally diverse set of compounds is achieved using oxalyl chloride in methanol .
Results or Outcomes
The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . This method allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Proteomics Research
Specific Scientific Field
Proteomics
Summary of the Application
Boc-Lys-OMe.HCl, a diester amino compound, is used in proteomics research .
Methods of Application
The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design. Typically, Boc-protected amino acids like Boc-Lys-OMe.HCl are used in the synthesis of peptides or proteins .
Results or Outcomes
The outcomes of this application can also vary widely, as they depend on the specific research question being investigated. However, the use of Boc-protected amino acids like Boc-Lys-OMe.HCl can enable researchers to synthesize specific peptides or proteins for their research .
Synthesis of Peptides
Specific Scientific Field
Biochemistry
Summary of the Application
Boc-protected amino acids like Boc-Lys-OMe.HCl are used in the synthesis of peptides . This is particularly useful in proteomics research, where specific peptides may need to be synthesized for various experimental purposes .
Methods of Application
The specific methods of application can vary widely depending on the specific peptide being synthesized. However, a common method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being added in its Boc-protected form . The Boc group is then removed, allowing the next amino acid to be added .
Results or Outcomes
The outcomes of this application can also vary widely, as they depend on the specific research question being investigated. However, the use of Boc-protected amino acids like Boc-Lys-OMe.HCl can enable researchers to synthesize specific peptides for their research .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVAVNGGMCSJEA-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584948 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-lys(aloc)-OH dcha | |
CAS RN |
327156-94-5 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

